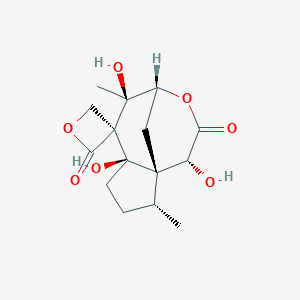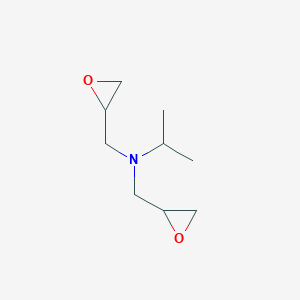
(E)-4-Octenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Octenoic acid, also known as (E)-4-octenoate, is a naturally occurring unsaturated fatty acid. It is a colorless liquid with a fruity odor and is commonly found in various foods, such as cheese, butter, and wine. (E)-4-Octenoic acid has been the subject of numerous scientific studies due to its unique properties and potential applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Synthesis of Compounds
- (E)-4-Octenoic acid has been utilized in the synthesis of various organic compounds. For example, it has played a role in the synthesis of (+)-colletodiol from (S,S)-tartaric acid and (R)-3-hydroxy-butyric acid (Schnurrenberger, Hungerbühler, & Seebach, 1984).
Biosynthesis Pathways
- It's also a key intermediate in biosynthesis pathways. For example, in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid has been identified as a critical intermediate (Offenzeller et al., 1993).
Chemical Reactions and Properties
- Research has delved into its chemical properties, including its reactions and stability. For instance, studies have investigated the adsorption and reaction pathways of 7-octenoic acid on copper, shedding light on its surface structure and behavior in specific environments (Bavisotto et al., 2021).
Natural Occurrence and Role in Aroma
- (E)-4-Octenoic acid has been identified as a natural component in specific foods. Research has shown its presence as an aroma compound in apples, contributing to their characteristic smell (Berger, Drawert, & Schraufstetter, 1984).
Metabolic Phenotyping and Biomarkers
- It has been studied in the context of metabolic phenotyping. For example, research has identified 2-octenoic acid as a potential biomarker for monitoring ovarian cancer progression (Ke et al., 2016).
Propiedades
Número CAS |
18294-89-8 |
|---|---|
Nombre del producto |
(E)-4-Octenoic acid |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
(E)-oct-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4+ |
Clave InChI |
PFHBCQFBHMBAMC-SNAWJCMRSA-N |
SMILES isomérico |
CCC/C=C/CCC(=O)O |
SMILES |
CCCC=CCCC(=O)O |
SMILES canónico |
CCCC=CCCC(=O)O |
Densidad |
d20 0.93 0.924-0.930 |
melting_point |
Mp ?4 ° 4°C |
Otros números CAS |
18776-92-6 |
Descripción física |
Liquid Colourless liquid; Greasy aroma |
Solubilidad |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Sinónimos |
4-OCTENOIC ACID |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)






![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

